molecular formula C17H24N4O B1214960 3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- CAS No. 72570-66-2

3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)-

Cat. No.: B1214960
CAS No.: 72570-66-2
M. Wt: 300.4 g/mol
InChI Key: CQOFGODMYJOCEB-UHFFFAOYSA-N
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Description

3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- is a complex organic compound that belongs to the class of piperidine derivatives. This compound features a piperidinol core substituted with a propyl chain linked to a triazole ring, which is further substituted with a methyl and phenyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents under acidic or basic conditions.

    Attachment of the Propyl Chain: The triazole ring is then alkylated with a propyl halide in the presence of a base such as potassium carbonate.

    Formation of the Piperidinol Core: The final step involves the nucleophilic substitution reaction where the triazole-propyl intermediate reacts with piperidinol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidinol core can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.

    Substitution: The phenyl group on the triazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-piperidinone derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The piperidinol core may interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Similar in structure but contains a pyrazole ring instead of a triazole ring.

    Piperidine Derivatives: Various piperidine derivatives with different substituents on the piperidine ring.

Uniqueness

The uniqueness of 3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of a piperidinol core with a triazole ring and phenyl group makes it a versatile compound for various applications in medicinal chemistry and pharmacology.

Properties

IUPAC Name

1-[3-(5-methyl-3-phenyl-1,2,4-triazol-1-yl)propyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-14-18-17(15-7-3-2-4-8-15)19-21(14)12-6-11-20-10-5-9-16(22)13-20/h2-4,7-8,16,22H,5-6,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOFGODMYJOCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CCCN2CCCC(C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80993426
Record name 1-[3-(5-Methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72570-66-2
Record name 4-(Hydroxy-3-piperidylpropyl)-5-methyl-2-phenyltriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072570662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(5-Methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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